molecular formula C7H14O3Si B3390297 2-(Trimethylsilyloxy)acrylic acid methyl ester CAS No. 95799-94-3

2-(Trimethylsilyloxy)acrylic acid methyl ester

Cat. No. B3390297
CAS RN: 95799-94-3
M. Wt: 174.27 g/mol
InChI Key: UOYRPHSNHSFLHV-UHFFFAOYSA-N
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Description

“2-(Trimethylsilyloxy)acrylic acid methyl ester” is also known as “2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester”. It has a molecular formula of C9H20O3Si2 and a molecular weight of 232.4243 .


Synthesis Analysis

The synthesis of acrylic acid and its esters can be achieved via oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts . Methyl acrylate or acrylic acid can be synthesized in high yield (89–91%) and with high selectivity (97–99%) simply by regulating the solvent type and the concentration of selenium moieties in the microgel structure .


Molecular Structure Analysis

The IUPAC Standard InChI for “2-(Trimethylsilyloxy)acrylic acid methyl ester” is InChI=1S/C9H20O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h1H2,2-7H3 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Acrylates, including “2-(Trimethylsilyloxy)acrylic acid methyl ester”, are the esters, salts, and conjugate bases of acrylic acid and its derivatives. They contain vinyl groups, which are two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .


Physical And Chemical Properties Analysis

Acrylates are known for their good impact toughness, resistance to breakage, transparency, elasticity, fairly good heat, and oil resistance . They can endure a temperature of 170–180°C when they are in oil, exposed to dry heat, or non-surfactant suspending agents that have anti-static binding abilities and film-forming .

Mechanism of Action

The general mechanism of ester reactions involves two steps: nucleophilic attack on the carbonyl and removal of the leaving group . The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .

properties

IUPAC Name

methyl 2-trimethylsilyloxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3Si/c1-6(7(8)9-2)10-11(3,4)5/h1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYRPHSNHSFLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454594
Record name Methyl 2-[(trimethylsilyl)oxy]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyloxy)acrylic acid methyl ester

CAS RN

95799-94-3
Record name Methyl 2-[(trimethylsilyl)oxy]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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